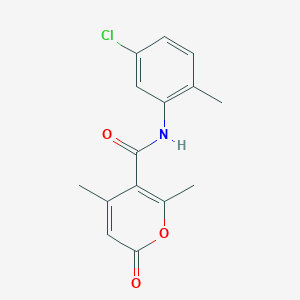![molecular formula C16H21NO2 B7473594 Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone, also known as CBP-101, is a novel compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBP-101 has been extensively studied for its ability to modulate the activity of various receptors, including dopamine, serotonin, and adrenergic receptors.
作用機序
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone exerts its pharmacological effects by modulating the activity of various receptors, including dopamine, serotonin, and adrenergic receptors. Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the regulation of mood, reward, and motivation. Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone also acts as an antagonist at adrenergic α1 and α2 receptors, which are involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to exert various biochemical and physiological effects, depending on the target receptor and tissue type. In the brain, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to increase dopamine and serotonin neurotransmission, which may contribute to its antidepressant and antipsychotic effects. In cancer cells, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to induce apoptosis and inhibit angiogenesis, which may contribute to its anticancer effects. In immune cells, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to modulate cytokine production and phagocytosis, which may contribute to its immunomodulatory effects.
実験室実験の利点と制限
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for target receptors, its low toxicity, and its ability to penetrate the blood-brain barrier. However, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its relatively high cost compared to other research compounds.
将来の方向性
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has several potential future directions for research, including the development of more potent and selective analogs, the investigation of its pharmacokinetic properties, and the exploration of its therapeutic potential in various disease models. Additionally, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone may have potential applications in drug discovery, as a tool compound for the validation of target receptors and the screening of drug candidates.
合成法
The synthesis of Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves the reaction of 4-(4-hydroxyphenyl)piperidin-1-yl)methanone with cyclobutanone in the presence of a base catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product. The purity of the synthesized Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in various neuropsychiatric disorders such as depression, schizophrenia, and addiction. In oncology, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in inflammatory responses.
特性
IUPAC Name |
cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-6-4-12(5-7-15)13-8-10-17(11-9-13)16(19)14-2-1-3-14/h4-7,13-14,18H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYBZXXFBBZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)







